4-chloro-2,3-dihydro-1H-inden-2-amine
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Overview
Description
4-chloro-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C9H10ClN It is a derivative of indene, a bicyclic hydrocarbon, and contains a chlorine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 4-chloroindanone with ammonia or an amine under reducing conditions. One common method is the reduction of 4-chloroindanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out at room temperature or under reflux conditions to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form secondary or tertiary amines using stronger reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water or alcohol.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
4-chloro-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, further affecting the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a methyl group instead of a hydrogen atom at the 2-position.
4-chloro-2,3-dihydro-1H-inden-1-amine: Similar structure but with the amine group at the 1-position instead of the 2-position.
Uniqueness
4-chloro-2,3-dihydro-1H-inden-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chlorine atom and the amine group at specific positions allows for unique interactions with molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H10ClN |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-chloro-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C9H10ClN/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5,11H2 |
InChI Key |
KGCCAZYBJASVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=C2Cl)N |
Origin of Product |
United States |
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